molecular formula C9H15N3O B7550035 3-tert-butyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine

3-tert-butyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine

Cat. No.: B7550035
M. Wt: 181.23 g/mol
InChI Key: GLYWIOSELUULTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-butyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 3-tert-butyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine involves the inhibition of specific enzymes and receptors. This compound binds to the active site of the enzyme or receptor, preventing the substrate from binding, thus inhibiting its activity. This mechanism has been extensively studied and has shown potential for the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has shown to have a significant impact on various biological processes, including cell growth, apoptosis, and signal transduction. Additionally, this compound has demonstrated anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-tert-butyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine in lab experiments include its high purity and yield, as well as its potential applications in drug discovery. However, the limitations of this compound include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research and development of 3-tert-butyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine. One of the significant directions is the exploration of its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method and improve the yield and purity of the compound. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective inhibitors of specific enzymes and receptors.
In conclusion, this compound is a promising compound that has potential applications in various scientific research fields. Its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied, making it a potential candidate for drug discovery and the treatment of various diseases.

Synthesis Methods

The synthesis of 3-tert-butyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine involves the reaction of 1,2-diaminobenzene with tert-butyl acrylate in the presence of a catalyst. The reaction proceeds via a cyclization process, resulting in the formation of the desired product. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3-tert-butyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine has shown potential applications in various scientific research fields. One of the significant applications is in the development of new drugs. This compound has demonstrated promising results in inhibiting specific enzymes and receptors, making it a potential candidate for drug discovery.

Properties

IUPAC Name

3-tert-butyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-9(2,3)8-11-10-7-6-13-5-4-12(7)8/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYWIOSELUULTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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